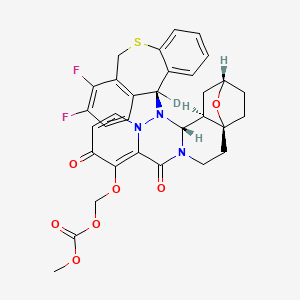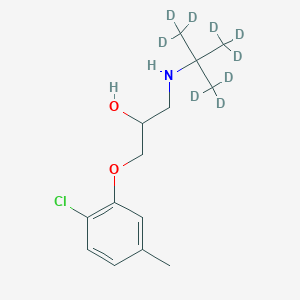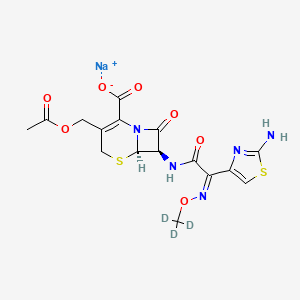
Cefotaxime-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefotaxime-d3 (sodium) is a deuterated form of cefotaxime sodium, a third-generation cephalosporin antibiotic. It is used primarily in the treatment of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The deuterated version, Cefotaxime-d3, is often used in scientific research to study the pharmacokinetics and metabolism of cefotaxime due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cefotaxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefotaxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of Cefotaxime-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Crystallization: The product is crystallized to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cefotaxime-d3 (sodium) undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed, leading to the formation of inactive metabolites.
Oxidation: Oxidative reactions can occur, particularly in the presence of strong oxidizing agents.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the β-lactam ring.
Oxidation: Strong oxidizing agents such as hydrogen peroxide can induce oxidation.
Substitution: Nucleophiles such as amines or thiols can participate in substitution reactions.
Major Products Formed:
Desacetylcefotaxime: A major metabolite formed through hydrolysis.
Oxidized Derivatives: Products formed through oxidation.
Substituted Derivatives: Products formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Cefotaxime-d3 (sodium) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefotaxime.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs.
Microbiological Research: Employed in studies involving bacterial resistance and susceptibility.
Analytical Chemistry: Used as an internal standard in mass spectrometry for quantification of cefotaxime.
Wirkmechanismus
Cefotaxime-d3 (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. The deuterated form, Cefotaxime-d3, retains the same mechanism of action as the non-deuterated form.
Vergleich Mit ähnlichen Verbindungen
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar antibacterial spectrum.
Comparison: Cefotaxime-d3 (sodium) is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. Compared to ceftriaxone, cefotaxime has a shorter half-life and requires more frequent dosing. Ceftazidime has better activity against Pseudomonas aeruginosa, while cefixime is available for oral administration, unlike cefotaxime which is administered intravenously or intramuscularly.
Eigenschaften
Molekularformel |
C16H16N5NaO7S2 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1/i2D3; |
InChI-Schlüssel |
AZZMGZXNTDTSME-WXVNTFFPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


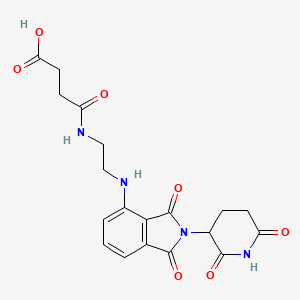
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)



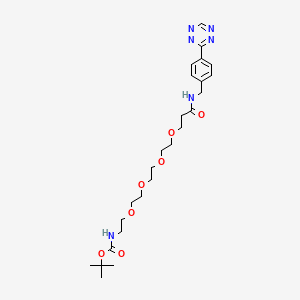
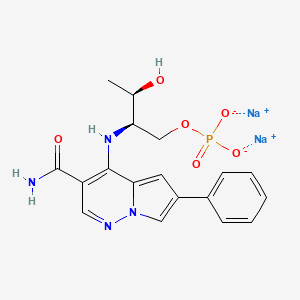
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
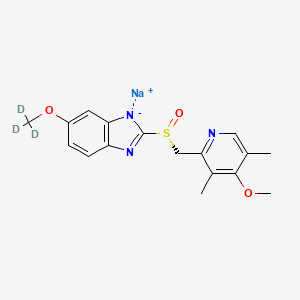
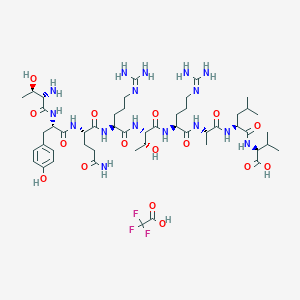

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
